1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole
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Overview
Description
1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole is a complex organic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties . This compound is characterized by the presence of a nitro group on the imidazole ring and a nitrofuran moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole involves several steps:
Nitration of Imidazole: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole.
Methylation: The nitroimidazole is then methylated to introduce the methyl group at the 1-position of the imidazole ring.
Thioether Formation: The nitrofuran moiety is introduced through a thioether linkage, which involves the reaction of 5-nitrofuran-2-thiol with the methylated nitroimidazole.
Industrial production methods for this compound typically involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole undergoes various chemical reactions:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: It inhibits key enzymes involved in cellular metabolism, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, generating reactive oxygen species that cause oxidative damage to cellular components.
Comparison with Similar Compounds
1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole can be compared with other nitroimidazole compounds such as metronidazole, tinidazole, and ornidazole . While these compounds share similar core structures and biological activities, this compound is unique due to the presence of the nitrofuran moiety, which enhances its antimicrobial and anticancer properties .
Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
- Dimetridazole
- Nimorazole
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61532-40-9 |
---|---|
Molecular Formula |
C9H8N4O5S |
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-methyl-5-nitro-2-[(5-nitrofuran-2-yl)sulfanylmethyl]imidazole |
InChI |
InChI=1S/C9H8N4O5S/c1-11-6(10-4-7(11)12(14)15)5-19-9-3-2-8(18-9)13(16)17/h2-4H,5H2,1H3 |
InChI Key |
OLMRHNXUWDEMNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CSC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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